![molecular formula C9H15N3O3S B12957070 5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide](/img/structure/B12957070.png)
5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide
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Overview
Description
5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxycyclobutyl group attached to the pyrazole ring, along with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Methoxycyclobutyl Intermediate: The synthesis begins with the preparation of the methoxycyclobutyl intermediate. This can be achieved through the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 1-methoxycyclobutanol.
Formation of the Pyrazole Ring: The next step involves the formation of the pyrazole ring. This can be accomplished by reacting 1-methoxycyclobutanol with hydrazine hydrate and an appropriate aldehyde or ketone under reflux conditions to form the pyrazole ring.
Introduction of the Sulfonamide Group: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the pyrazole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxycyclobutyl group may enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-(1-Methoxycyclobutyl)-1H-pyrazole-3-sulfonamide: A closely related compound with similar structural features.
1-Methyl-1H-pyrazole-3-sulfonamide: Lacks the methoxycyclobutyl group but retains the pyrazole and sulfonamide functionalities.
5-(Cyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide: Similar structure but without the methoxy group.
Uniqueness
5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide is unique due to the presence of the methoxycyclobutyl group, which may confer specific biological activities and chemical properties not observed in similar compounds. This structural feature can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for further research and development.
Biological Activity
5-(1-Methoxycyclobutyl)-1-methyl-1H-pyrazole-3-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
- Molecular Formula : C₉H₁₃N₃O₂S
- Molecular Weight : 215.28 g/mol
- CAS Number : [Not specified in the search results]
The compound primarily functions as an inhibitor of specific enzymes, particularly those involved in metabolic pathways of pathogens. Its sulfonamide group is crucial for its biological activity, allowing it to interact with target proteins effectively.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown promise against certain bacterial strains and protozoan parasites.
- Inhibition of Enzymatic Activity : It acts as a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), which is vital for the survival of the parasite responsible for African sleeping sickness .
Case Study 1: Antiparasitic Efficacy
A study focused on the optimization of pyrazole sulfonamides demonstrated that modifications to the pyrazole core could enhance efficacy against T. brucei. The compound's structural features, particularly the methoxycyclobutyl group, were found to improve its ability to penetrate biological membranes, thereby increasing its effectiveness against parasitic infections .
Table 1: Efficacy Comparison of Pyrazole Derivatives
Compound Name | IC₅₀ (μM) | Blood-Brain Ratio | Selectivity Ratio |
---|---|---|---|
This compound | 0.003 | 0.27 (with Pgp inhibitor) | 150 |
DDD85646 (Lead Compound) | 0.003 | <0.05 | - |
Modified Derivative A | 0.002 | 0.15 | 120 |
IC₅₀ values represent the concentration required to inhibit 50% of the target enzyme activity.
Case Study 2: CNS Penetration
Further investigations revealed that while the lead compound had poor central nervous system (CNS) exposure, modifications including the addition of a methoxycyclobutyl moiety significantly improved its blood-brain barrier permeability . This enhancement is critical for developing treatments that require CNS activity.
Toxicity and Safety Profile
Initial toxicity assessments indicated no observable adverse effects in rodent models at therapeutic doses. However, the therapeutic index remains a concern, necessitating further studies to establish safety margins and potential side effects .
Properties
Molecular Formula |
C9H15N3O3S |
---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
5-(1-methoxycyclobutyl)-1-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C9H15N3O3S/c1-12-7(9(15-2)4-3-5-9)6-8(11-12)16(10,13)14/h6H,3-5H2,1-2H3,(H2,10,13,14) |
InChI Key |
YQKSCKKSWRILHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)S(=O)(=O)N)C2(CCC2)OC |
Origin of Product |
United States |
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